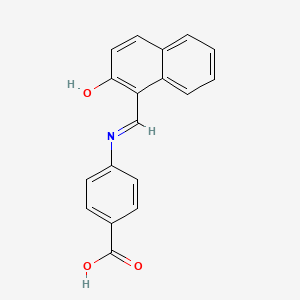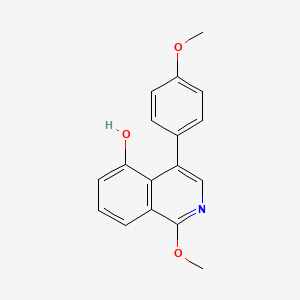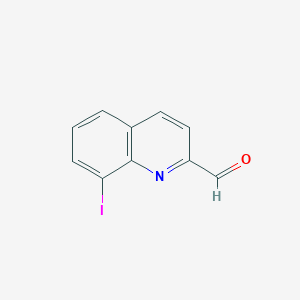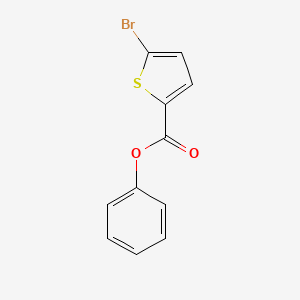
Phenyl 5-bromothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 5-bromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a phenyl ester group in this compound makes it a versatile intermediate in organic synthesis and a valuable molecule in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 5-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid, followed by esterification with phenol. The reaction typically proceeds as follows:
Bromination: Thiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromothiophene-2-carboxylic acid is then reacted with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: Phenyl 5-bromothiophene-2-methanol.
Applications De Recherche Scientifique
Phenyl 5-bromothiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics.
Biology: The compound is used in the development of bioactive molecules with potential antibacterial and anticancer properties.
Medicine: Research into its derivatives has shown promise in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of organic semiconductors, light-emitting diodes, and photovoltaic materials.
Mécanisme D'action
The mechanism of action of phenyl 5-bromothiophene-2-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Phenyl 5-bromothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
5-Bromothiophene-2-carboxylic acid: Lacks the phenyl ester group, making it less versatile in certain synthetic applications.
Phenyl thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and coupling potential.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a longer alkyl chain, affecting its solubility and application in organic electronics.
This compound is unique due to the combination of the bromine atom and phenyl ester group, which enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H7BrO2S |
|---|---|
Poids moléculaire |
283.14 g/mol |
Nom IUPAC |
phenyl 5-bromothiophene-2-carboxylate |
InChI |
InChI=1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
YGCVSYPOXGGLNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


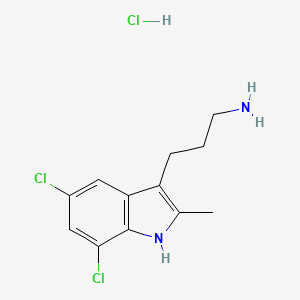
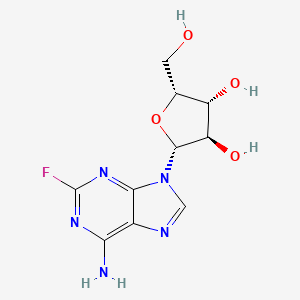


![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
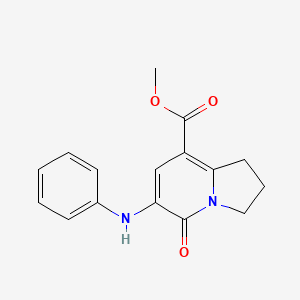

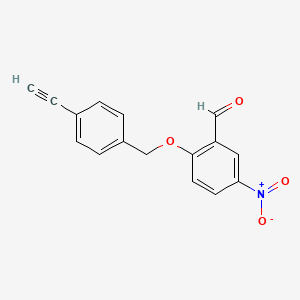

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

